2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone

描述

2’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C18H20O2 It is a derivative of propiophenone, characterized by the presence of dimethyl and methoxyphenyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:

Starting Materials: 4-methoxyacetophenone and 2,5-dimethylbenzoyl chloride.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

化学反应分析

Types of Reactions

2’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

Fragrance Industry

Usage in Fragrance Formulations:

- The compound is utilized as a fragrance substance due to its ability to impart floral and herbal notes. It is particularly effective in compositions designed to enhance the olfactory profile of personal care products, cleaning agents, and household items .

- Concentration Ranges: Typically used in concentrations ranging from 0.01% to 65% by weight in fragrance compositions, depending on the desired effect .

Case Study:

- A study demonstrated that incorporating 2',5'-dimethyl-3-(4-methoxyphenyl)propiophenone into a fougère-type fragrance significantly improved the retention of scent on substrates like hair and textiles, highlighting its substantivity properties .

Antioxidant and Anticancer Activity

Recent research has indicated that derivatives of this compound exhibit notable antioxidant and anticancer properties. The introduction of methoxy groups has been shown to enhance the biological activity of related compounds.

Antioxidant Activity:

- In vitro studies have shown that certain derivatives possess antioxidant activities that surpass those of well-known antioxidants like ascorbic acid. For example, specific derivatives exhibited antioxidant activity approximately 1.4 times greater than that of ascorbic acid when tested using the DPPH radical scavenging method .

Anticancer Activity:

- The anticancer potential was evaluated against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The results indicated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a promising avenue for further therapeutic development .

Photochemical Applications

The compound has been explored for its photochemical properties, particularly in light-mediated synthesis processes. Research indicates that it can undergo selective transformations under UV irradiation, leading to new derivatives with potential applications in organic synthesis .

Photoproduct Formation:

- A study reported the formation of various photoproducts when irradiating related compounds in methanol, demonstrating the versatility of this compound in synthetic chemistry .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Fragrance Industry | Used as a fragrance enhancer for personal care products | Improves scent retention on hair/textiles |

| Antioxidant Activity | Exhibits antioxidant properties superior to ascorbic acid | Activity up to 1.4 times greater than ascorbic acid |

| Anticancer Activity | Cytotoxic effects observed in glioblastoma cell lines | Higher efficacy against U-87 cells than MDA-MB-231 |

| Photochemical Synthesis | Undergoes selective transformations under UV light | Formation of diverse photoproducts noted |

作用机制

The mechanism of action of 2’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Propiophenone: The parent compound, lacking the dimethyl and methoxyphenyl groups.

4-Methoxypropiophenone: Similar structure but without the dimethyl substitution.

2,5-Dimethylpropiophenone: Lacks the methoxyphenyl group.

Uniqueness

2’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone is unique due to the presence of both dimethyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications.

生物活性

2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone is an organic compound belonging to the class of propiophenones, characterized by a phenyl group substituted with a methoxy group and two methyl groups at the 2' and 5' positions. Its molecular formula is C₁₈H₂₀O₂, with a molecular weight of approximately 268.36 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including photoinitiation in polymer chemistry and as an intermediate in organic synthesis.

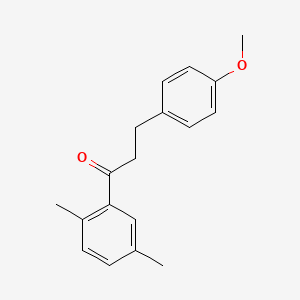

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antineoplastic Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antitumor properties, potentially through mechanisms involving the modulation of estrogen receptors or inhibition of aromatase activity. This is particularly relevant in the context of breast cancer treatment, where selective estrogen receptor modulators (SERMs) play a critical role.

- Neurotoxicity Studies : In vitro studies have explored the neurotoxic effects of structurally related compounds, highlighting potential cytotoxicity in neuronal cell lines. For instance, assays conducted on differentiated SH-SY5Y cells have shown concentration-dependent cytotoxic effects, which may be linked to mitochondrial dysfunction and oxidative stress .

- Photoinitiator Properties : The compound's ability to act as a photoinitiator makes it significant in polymer chemistry, where it facilitates the initiation of polymerization processes upon exposure to light.

Antitumor Activity

A study examining the structure-activity relationship (SAR) of various analogues found that modifications in substituents significantly affected the binding affinity to estrogen receptors and aromatase inhibition . This suggests that this compound could be optimized for enhanced anticancer activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone | C₁₈H₂₀O₂ | Similar structure; different methyl substitution |

| 2',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone | C₁₈H₂₀O₂ | Different methoxy position; potential variations in reactivity |

| 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C₁₅H₁₈O₂ | Related ketone; simpler structure |

Neurotoxicity Assessment

In a recent investigation focused on neurotoxic effects, compounds with structural similarities to this compound were tested on neuronal cultures. The results indicated significant cytotoxicity associated with mitochondrial dysfunction and oxidative stress markers . These findings underline the need for further research to elucidate specific pathways involved in toxicity.

属性

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-4-5-14(2)17(12-13)18(19)11-8-15-6-9-16(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVZFZUULLGYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644275 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-84-3 | |

| Record name | 1-Propanone, 1-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。